molecular formula C12H13N3O3S B2871166 8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-28-6

8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2871166
CAS No.: 1021100-28-6
M. Wt: 279.31
InChI Key: JWIJKFZCLPFLMV-UHFFFAOYSA-N
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Description

8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound from the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, which has been identified as a novel chemotype of delta opioid receptor (DOR)-selective agonists . This chemotype is of significant interest in neuroscience and pharmacology research because it offers a promising alternative to traditional DOR agonists like SNC80, which are associated with adverse effects such as seizures and rapid tolerance (tachyphylaxis) . Unlike those predecessors, this novel class demonstrates selectivity for the DOR over a panel of 167 other G-protein coupled receptors (GPCRs), exhibits a slight bias towards G-protein signaling over β-arrestin recruitment, and has shown efficacy in preclinical models of inflammatory pain . The core 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is also explored in other therapeutic areas, including as a potent pan-inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD1-3) for the potential treatment of anemia . This product is intended for research purposes only, strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-9(8-2-1-7-19-8)15-5-3-12(4-6-15)10(17)13-11(18)14-12/h1-2,7H,3-6H2,(H2,13,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIJKFZCLPFLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure combined with a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₁₂H₁₃N₃O₃S
  • Molecular Weight : 279.32 g/mol
  • CAS Number : 1021100-28-6
PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₃S
Molecular Weight279.32 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. This inhibition can lead to reduced hypertension and inflammatory responses .
  • Binding Affinity : The presence of the thiophene ring enhances the compound's binding affinity to target proteins, potentially improving its efficacy as an inhibitor in biochemical pathways related to disease processes.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens, suggesting that this compound may also possess similar properties .

Antihypertensive Effects

Research indicates that derivatives of triazaspiro compounds can effectively lower blood pressure in hypertensive models. For instance, studies have shown that certain spirocyclic compounds significantly reduce mean blood pressure in spontaneously hypertensive rats when administered orally at specific dosages .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays:

  • In vitro Studies : Preliminary studies suggest that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Insecticidal Properties

Compounds similar to this compound have been evaluated for their insecticidal properties:

  • Targeting Insect Enzymes : The thiophene moiety is known to interact with insect enzymes critical for growth and development, leading to effective pest control.
  • Field Trials : Field studies indicate that these compounds can reduce pest populations significantly when applied as insecticides.

Case Studies

Several case studies highlight the biological activity of spirocyclic compounds:

  • Case Study on Hypertension :
    • Objective : Evaluate the antihypertensive effects of triazaspiro compounds.
    • Methodology : Administered to spontaneously hypertensive rats.
    • Results : Significant reduction in systolic blood pressure observed after treatment with specific dosages.
  • Case Study on Antimicrobial Efficacy :
    • Objective : Assess the antimicrobial properties against Staphylococcus aureus and E. coli.
    • Methodology : Disk diffusion method and MIC determination.
    • Results : Notable inhibition zones indicating effective antimicrobial action.

Comparison with Similar Compounds

(a) Pyridine-Based Derivatives

  • 3-Methyl pyridine (11) : Exhibited potent PHD2 inhibition (IC₅₀ < 100 nM) in enzymatic assays. Crystal structures revealed that the pyridine’s nitrogen participates in metal chelation with Mn(II) or Fe(II) in the PHD2 active site .
  • Imidazole (15) and N-methyl imidazole (14) : Maintained comparable or superior inhibitory activity to 11 , emphasizing the importance of heterocyclic chelating groups .

(b) Thiophene Derivatives

  • Thiophene-2-carbonyl (12) : Demonstrated inactivity in PHD2 inhibition assays, likely due to the sulfur atom’s inability to effectively chelate metal ions compared to pyridine or imidazole .

(c) Benzyl and Aryl Derivatives

  • 8-Benzyl derivative: Synthesized via hydrogenolysis and used as an intermediate for further functionalization .
  • 8-(3-Chloro-5-(trifluoromethyl)pyridinyl) : A halogenated analog with unexplored bioactivity but structural similarity to kinase inhibitors .

(d) Phenylpiperazine Derivatives

  • 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl) : Demonstrated serotonin receptor antagonism (5-HT₂C), highlighting scaffold versatility beyond PHD modulation .

Key Physicochemical and Pharmacokinetic Properties

Compound Substituent Molecular Weight logP Key Biological Findings Reference
8-(Thiophene-2-carbonyl) Thiophene-2-carbonyl ~335.3* ~2.1† Inactive in PHD2 inhibition assays
3-Methyl pyridine (11) 3-Methyl pyridine 305.3 1.8 IC₅₀ < 100 nM (PHD2)
8-Benzyl Benzyl 276.3 1.5 Intermediate for further synthesis
RS102221 Dimethoxy-trifluorophenyl 649.08 N/A 5-HT₂C antagonist
8-Phenylpiperazine (13) Phenylpiperazine 447.5 3.2 Serotonin receptor modulation

*Estimated based on molecular formula C₁₃H₁₃N₃O₃S.
†Predicted using analogous thiophene derivatives .

Structure-Activity Relationship (SAR) Insights

  • Chelation Capacity : Pyridine and imidazole derivatives outperform thiophene in PHD inhibition due to superior metal-binding properties .
  • Substituent Flexibility : The 8-position tolerates bulky groups (e.g., benzyl, aryl), enabling diversity-oriented synthesis .
  • Biological Versatility : The core scaffold can be repurposed for targets beyond PHDs, such as serotonin receptors, by introducing piperazine or sulfonamide groups .

Preparation Methods

Synthesis of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core

The core structure is synthesized through a multi-step sequence:

Step 1: Strecker Reaction
A piperidone derivative (e.g., 4-piperidone) reacts with an amine and trimethylsilyl cyanide under anhydrous conditions to form an α-aminonitrile intermediate. For example:
$$
\text{4-Piperidone} + \text{Benzylamine} + \text{Trimethylsilyl Cyanide} \rightarrow \text{α-Aminonitrile Intermediate (15–17)}
$$

Step 2: Hydrolysis of Nitrile to Amide
The nitrile group is hydrolyzed using concentrated sulfuric acid, yielding a primary amide:
$$
\text{α-Aminonitrile} \xrightarrow{\text{H}2\text{SO}4} \text{Amide Intermediate (18–20)}
$$

Step 3: Spirocyclization with Dimethylformamide-Dimethyl Acetal (DMF-DMA)
The amide undergoes cyclization with DMF-DMA to form the spirocyclic lactam:
$$
\text{Amide Intermediate} \xrightarrow{\text{DMF-DMA}} \text{Spirocyclic Lactam (21–23)}
$$

Step 4: Reduction of C=N Double Bond
Sodium borohydride reduces the imine bond, yielding the saturated spirocyclic core:
$$
\text{Spirocyclic Lactam} \xrightarrow{\text{NaBH}_4} \text{1,3,8-Triazaspiro[4.5]decane-2,4-dione}
$$

Introduction of Thiophene-2-carbonyl Group

The N8 position is acylated using thiophene-2-carbonyl chloride under basic conditions:
$$
\text{1,3,8-Triazaspiro[4.5]decane-2,4-dione} + \text{Thiophene-2-carbonyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$

Reaction Optimization and Key Parameters

Solvent and Temperature Effects

  • Strecker Reaction : Tetrahydrofuran (THF) at −20°C minimizes side reactions.
  • Spirocyclization : Dimethylformamide (DMF) at 80°C enhances cyclization efficiency.
  • Acylation : Dichloromethane (DCM) with triethylamine at 0°C ensures regioselective N8 functionalization.

Catalytic Enhancements

  • Lewis Acids : Indium(III) bromide improves nitrile hydrolysis yields by 15–20%.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates acylation kinetics.

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing:

  • Continuous Flow Reactors : For precise control of exothermic steps (e.g., Strecker reaction).
  • Purification Techniques : High-performance liquid chromatography (HPLC) isolates the target compound in >98% purity.
  • Waste Management : Recycling DMF and THF reduces environmental impact.

Comparative Analysis of Synthetic Routes

Parameter Laboratory-Scale Method Industrial-Scale Method
Reaction Time 72 hours 12 hours
Yield 45–50% 65–70%
Purity 95% 99%
Key Equipment Batch Reactor Continuous Flow System

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation : Competing N1 and N8 reactivity is minimized using bulky bases (e.g., diisopropylethylamine).
  • Spirocyclization Byproducts : Excess DMF-DMA (1.5 equiv) suppresses dimerization.
  • Thermal Degradation : Cryogenic conditions (−40°C) stabilize intermediates during nitrile hydrolysis.

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